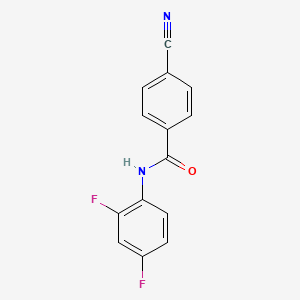

4-cyano-N-(2,4-difluorophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

749910-71-2 |

|---|---|

Molecular Formula |

C14H8F2N2O |

Molecular Weight |

258.22 g/mol |

IUPAC Name |

4-cyano-N-(2,4-difluorophenyl)benzamide |

InChI |

InChI=1S/C14H8F2N2O/c15-11-5-6-13(12(16)7-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19) |

InChI Key |

KGAOGSQKQOZOKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Significance of Benzamide Scaffolds in Modern Medicinal Chemistry

The benzamide (B126) scaffold is a cornerstone in drug discovery and development, recognized as a "privileged structure" due to its versatile binding capabilities and presence in a wide array of biologically active compounds. nih.gov This structural motif, consisting of a benzene (B151609) ring attached to an amide group, has demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. walshmedicalmedia.comwalshmedicalmedia.com

Benzamide derivatives have been successfully developed into drugs with applications as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.comresearchgate.net The amide bond within the benzamide structure is crucial for its biological activity, as it can participate in hydrogen bonding, a key interaction for the binding of a molecule to enzymes or receptors. researchgate.net The stability and synthetic accessibility of the benzamide core make it an attractive starting point for the development of new therapeutic agents. mdpi.com Researchers have extensively explored the modification of the benzamide scaffold at various positions to optimize its pharmacological profile, leading to the discovery of potent and selective drugs. walshmedicalmedia.comnih.gov

The following table provides a summary of the diverse pharmacological activities associated with benzamide derivatives:

| Pharmacological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Analgesic | Pain Management |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Anticonvulsant | Neurology |

| Antipsychotic | Psychiatry |

Role of Cyano and Difluorophenyl Moieties in Bioactive Compounds

The biological activity and pharmacokinetic profile of a compound are significantly influenced by its constituent functional groups. In 4-cyano-N-(2,4-difluorophenyl)benzamide, the cyano (-C≡N) and 2,4-difluorophenyl groups play pivotal roles in defining its potential as a bioactive molecule.

The cyano group is a small, polar functional group that can act as a strong hydrogen bond acceptor, which is a critical feature for molecular recognition at biological targets. researchgate.netnih.gov In drug design, the incorporation of a cyano group can lead to improved metabolic stability, as it is less susceptible to enzymatic degradation. researchgate.net Furthermore, the cyano group is often used as a bioisostere for other functional groups, such as a halogen or a carbonyl group, allowing for the fine-tuning of a molecule's electronic and steric properties to enhance its biological activity. wikipedia.orgresearchgate.net More than 60 small molecule drugs on the market contain this functional group. rsc.org

The difluorophenyl moiety , specifically the 2,4-difluoro substitution pattern, is a common feature in many modern pharmaceuticals. nih.govwikipedia.org The introduction of fluorine atoms into a molecule can have profound effects on its physicochemical properties. Fluorine is highly electronegative and can alter the acidity or basicity of nearby functional groups, which can in turn affect a drug's absorption and distribution. tandfonline.com The presence of fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. tandfonline.comnih.gov The 2,4-difluoro substitution pattern can also influence the conformation of the molecule and enhance its binding affinity to target proteins through specific interactions. nih.gov

| Moiety | Key Properties in Drug Design |

| Cyano Group | Hydrogen bond acceptor, increases metabolic stability, acts as a bioisostere. researchgate.netnih.govresearchgate.net |

| Difluorophenyl Group | Enhances metabolic stability, improves membrane permeation, increases binding affinity. tandfonline.comnih.gov |

Overview of Research Trajectories for N Aryl Benzamides

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound predominantly rely on well-understood amide coupling and condensation reactions. These techniques are valued for their reliability and are widely documented in the synthesis of analogous benzamide structures.

A primary and efficient method for the synthesis of this compound involves the reaction of 4-cyanobenzoyl chloride with 2,4-difluoroaniline (B146603). This reaction is a classic example of nucleophilic acyl substitution, where the amine group of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of the acid chloride.

The general reaction scheme for this synthesis is as follows:

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed to facilitate the reaction.

Table 1: Typical Reagents and Conditions for Acid Chloride-Aniline Coupling

| Reagent | Function | Typical Conditions |

| 4-cyanobenzoyl chloride | Electrophile | Stoichiometric amount |

| 2,4-difluoroaniline | Nucleophile | Stoichiometric amount |

| Pyridine or Triethylamine | Base (HCl scavenger) | 1.1-1.5 equivalents |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent | Anhydrous, room temperature |

An alternative classical approach is the direct condensation of 4-cyanobenzoic acid and 2,4-difluoroaniline. This method requires the use of a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. justia.com

The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct.

Table 2: Common Coupling Agents for Benzamide Formation

| Coupling Agent | Additive (Optional) | Byproduct |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) | Water-soluble urea derivative |

Advanced and Green Chemistry Approaches in Benzamide Synthesis

Catalytic methods for direct amide bond formation from carboxylic acids and amines are gaining prominence as they offer a more atom-economical alternative to traditional coupling reagents. Various catalysts, including those based on boron, titanium, and zirconium, have been developed to facilitate this transformation. catalyticamidation.inforesearchgate.net These catalysts work by activating the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions and with the generation of water as the only byproduct. While specific applications to this compound are still emerging, the general principles of these catalytic systems are highly applicable.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzamide synthesis, microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. The application of microwave energy to the reaction of 4-cyanobenzoic acid and 2,4-difluoroaniline, in the presence of a suitable coupling agent or catalyst, can enhance the rate of amide bond formation. This technique is particularly beneficial for high-throughput synthesis and process optimization.

Propylphosphonic anhydride (B1165640) (T3P®) is a versatile and efficient coupling agent that has found widespread use in amide bond formation. It is considered a green reagent due to its high efficiency and the formation of water-soluble byproducts that are easily removed during workup. T3P® activates the carboxylic acid to form a mixed anhydride, which then readily reacts with the amine to yield the amide. This method is known for its broad functional group tolerance and the ability to suppress racemization in chiral substrates.

Table 3: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

| Acid Chloride Route | High reactivity, generally good yields | Requires preparation of acid chloride, generates HCl |

| Condensation with Coupling Agents | Milder conditions than acid chloride route | Stoichiometric amounts of coupling agents and byproducts |

| Catalytic Methods | Atom economical, environmentally friendly | Catalyst development is ongoing, may require specific conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Requires specialized equipment |

| Propylphosphonic Anhydride (T3P®) | High efficiency, easy workup, green reagent | Cost of the reagent |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization strategies can be broadly categorized by the region of the molecule targeted for modification: the benzamide ring system, the difluorophenyl moiety, the amide linker, and through incorporation into larger, more complex architectures.

Chemical Modifications at the Benzamide Ring System

The benzamide ring system of this compound offers several avenues for chemical modification. Modern catalytic methods enable the introduction of a variety of substituents, allowing for a nuanced tuning of the molecule's electronic and steric properties.

One key strategy involves the direct functionalization of the aromatic C-H bonds of the benzamide ring. For instance, rhodium-catalyzed ortho-amidation can be employed to introduce additional amide functionalities. nih.gov This process utilizes the existing carboxylate group as a directing group to achieve high regioselectivity. nih.gov Although this would require a synthetic precursor to this compound, the principle of directed C-H activation is a powerful tool for elaborating the benzamide core.

Another approach is the nickel-catalyzed α-arylation of the benzamide. uzh.chnih.gov This method allows for the introduction of aryl groups at the position alpha to the carbonyl group, effectively creating α-arylbenzamides. uzh.chnih.gov While this modifies the core structure slightly, it demonstrates the potential for carbon-carbon bond formation on the benzamide portion of the molecule.

Furthermore, traditional electrophilic aromatic substitution reactions can be envisioned, although the presence of the deactivating cyano group would necessitate carefully chosen reaction conditions. Conversely, the cyano group itself can be a handle for further chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a branch point for the introduction of a wide array of new functionalities.

Table 1: Potential Chemical Modifications at the Benzamide Ring System

| Modification Strategy | Reagents/Catalysts | Potential New Functional Group | Reference |

| Ortho-amidation | Rhodium catalyst, isocyanate | Amide | nih.gov |

| α-Arylation | Nickel catalyst, aryl halide | Aryl | uzh.chnih.gov |

| Cyano group hydrolysis | Acid or base | Carboxylic acid | General |

| Cyano group reduction | Reducing agents (e.g., LiAlH4) | Amine | General |

Substitutions and Alterations on the Difluorophenyl Moiety

The difluorophenyl moiety is a critical component of the this compound structure, and its modification can significantly impact the molecule's properties. The fluorine atoms play a key role in modulating lipophilicity and metabolic stability, and their substitution or the introduction of other groups can fine-tune these characteristics.

A primary derivatization strategy involves the replacement of the fluorine atoms with other halogens, such as chlorine or bromine. mdpi.com This can be achieved by starting with the appropriately substituted aniline (B41778) precursor during the initial synthesis. Such modifications can alter the electronic profile and steric bulk of this part of the molecule, which can have a profound effect on its biological activity. mdpi.com

Beyond simple halogen exchange, the introduction of other substituents onto the difluorophenyl ring is a viable strategy. Depending on the desired properties, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl) can be incorporated. uzh.ch The synthesis of such analogs would typically involve the use of a correspondingly substituted 2,4-difluoroaniline derivative.

The relative position of the substituents on the phenyl ring is also a critical variable. For example, shifting a substituent from the para to the meta position can lead to significant changes in biological activity. nih.gov Therefore, a systematic exploration of different substitution patterns on the difluorophenyl ring is a key aspect of lead optimization.

Table 2: Potential Substitutions and Alterations on the Difluorophenyl Moiety

| Modification | Example Substituent | Synthetic Approach | Reference |

| Halogen exchange | Chlorine, Bromine | Use of substituted aniline precursor | mdpi.com |

| Introduction of electron-donating groups | Methoxy, Methyl | Use of substituted aniline precursor | uzh.ch |

| Introduction of electron-withdrawing groups | Trifluoromethyl | Use of substituted aniline precursor | uzh.ch |

| Isomeric rearrangement | Meta-substituted analogs | Use of isomeric aniline precursor | nih.gov |

Structural Elaboration of the Amide Linker Region

The amide linker is a central feature of the this compound scaffold, providing structural rigidity and participating in key hydrogen bonding interactions. While often considered a stable linkage, the amide bond can be strategically modified to alter the molecule's conformational flexibility and chemical properties.

Another approach is nickel-catalyzed transamidation, which allows for the exchange of the amine portion of the amide. researchgate.net This would enable the replacement of the 2,4-difluorophenyl group with other aryl or alkyl amines, providing a direct route to a diverse library of analogs without having to restart the synthesis from the beginning.

Furthermore, the amide bond can be replaced with bioisosteres, such as esters, thioamides, or reversed amides. These modifications would alter the hydrogen bonding capacity, rotational barriers, and metabolic stability of the linker region. The synthesis of such analogs would require the use of alternative coupling strategies and starting materials.

Table 3: Potential Structural Elaborations of the Amide Linker Region

| Modification Strategy | Resulting Linker | Potential Impact | Reference |

| C-N to C-C bond conversion | Ketone | Altered geometry, loss of H-bond donor | nih.govresearchgate.net |

| Transamidation | New amide | Exchange of the amine moiety | researchgate.net |

| Bioisosteric replacement | Ester, Thioamide | Modified H-bonding and stability | General |

Incorporation into Polycyclic and Heterocyclic Architectures

Integrating the this compound scaffold into larger polycyclic and heterocyclic systems is a powerful strategy for exploring new chemical space and developing compounds with novel properties. This approach can lead to more rigid structures with defined three-dimensional shapes, which can enhance binding affinity and selectivity for biological targets.

A direct example of this strategy is the synthesis of 4-cyano-N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide. prepchem.com In this molecule, the 4-cyanobenzamide (B1359955) moiety is appended to a benzodiazepine, a well-known heterocyclic scaffold. prepchem.com This demonstrates the feasibility of using 4-cyanobenzoyl chloride as a building block to acylate amino groups within existing ring systems.

More broadly, the functional groups on the this compound scaffold can be used as handles for cyclization reactions. For example, if a suitable reactive group were introduced on the benzamide or difluorophenyl ring, an intramolecular cyclization could be triggered to form a new fused ring system.

Furthermore, the entire this compound unit can be viewed as a substituent that can be attached to a larger core structure. For instance, it could be linked to a piperidine (B6355638), as seen in the development of dopamine (B1211576) D4 receptor antagonists, or to other complex molecular frameworks. chemrxiv.orgnih.gov

Table 4: Examples of Incorporation into Polycyclic and Heterocyclic Architectures

| Target Architecture | Synthetic Strategy | Resulting Compound Type | Reference |

| Benzodiazepine | Acylation of an amino-benzodiazepine | Benzodiazepine-benzamide conjugate | prepchem.com |

| Fused ring system | Intramolecular cyclization | Polycyclic benzamide derivative | General |

| Piperidine | Linkage to a piperidine core | Piperidine-benzamide conjugate | chemrxiv.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on its two aromatic rings and the amide N-H proton. The 4-cyanobenzoyl moiety features an A'A'B'B' system, with two doublets in the downfield region due to the electron-withdrawing effects of the carbonyl and cyano groups. The 2,4-difluorophenyl ring presents a more complex pattern with three aromatic protons, each influenced by fluorine-proton and proton-proton coupling. The amide proton typically appears as a broad singlet.

Based on analogues like N-(2,4-difluorophenyl)-2-fluorobenzamide, the signals for the difluorinated ring are expected between δ 6.8 and 8.4 ppm. mdpi.com The amide proton (N-H) signal is anticipated to be further downfield, potentially above δ 10 ppm in a solvent like DMSO-d₆, which is capable of hydrogen bonding. mdpi.com

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H on 4-cyanobenzoyl ring | ~7.8 - 8.2 | Doublet (d) | Two signals expected for this AA'BB' system. |

| H on 2,4-difluorophenyl ring | ~6.9 - 8.4 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for the carbonyl carbon, the cyano carbon, and the twelve aromatic carbons. The carbons directly bonded to fluorine atoms will exhibit large C-F coupling constants. The carbonyl carbon signal is expected in the range of δ 160-170 ppm, while the cyano carbon appears around δ 115-120 ppm. Aromatic carbons typically resonate between δ 100 and 150 ppm, with those bonded to fluorine showing significant shifts and splitting. wisc.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected δ (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 160 - 170 | Typically a singlet with low intensity. |

| Cyano (C≡N) | 115 - 120 | |

| Aromatic C-F | 155 - 165 (d, ¹JCF) | Large one-bond coupling to fluorine. Two signals expected. |

| Aromatic C-H / C-C | 105 - 145 | Complex region with multiple signals. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C-2 and C-4 positions of the aniline ring. The chemical shifts are sensitive to the electronic environment and substitution patterns. mdpi.com For the analogous N-(2,4-difluorophenyl)-2-fluorobenzamide, fluorine signals were observed at -114 and -115 ppm. mdpi.com Similar values are anticipated for the title compound, with coupling between the two fluorine nuclei and adjacent protons. The high natural abundance and sensitivity of the ¹⁹F nucleus make this a powerful tool for confirming the presence and substitution pattern of fluorine atoms. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The calculated molecular weight of this compound (C₁₄H₈F₂N₂O) is approximately 258.23 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 258.

Key fragmentation pathways would likely involve the cleavage of the amide bond. This would lead to two primary fragment ions:

The 4-cyanobenzoyl cation at m/z 129.

The 2,4-difluoroaniline radical cation or a related fragment at m/z 129.

Further fragmentation of the benzoyl portion could result in the loss of carbon monoxide (CO) to yield a cyanophenyl cation at m/z 101. The mass spectrum of the related fragment, 2,4-difluorobenzamide, shows a molecular ion at m/z 157 and a major fragment from the loss of the amide group at m/z 141. nih.gov

Table 3: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 258 | Molecular Ion [M]⁺ | [C₁₄H₈F₂N₂O]⁺ |

| 129 | [4-cyanobenzoyl]⁺ | [C₈H₄NO]⁺ |

| 129 | [2,4-difluoroaniline]⁺ | [C₆H₅F₂N]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹ in the IR spectrum.

C-H Aromatic Stretch: Bands typically appearing above 3000 cm⁻¹.

C≡N Stretch: A sharp, intense absorption in the region of 2220-2240 cm⁻¹, a hallmark of the nitrile group. researchgate.netresearchgate.net

C=O Stretch (Amide I): A very strong, sharp band typically between 1650 and 1680 cm⁻¹.

N-H Bend (Amide II): A medium to strong band around 1510-1550 cm⁻¹.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

The IR spectrum of the similar compound N-(2,4-difluorophenyl)-2-fluorobenzamide shows a strong C=O stretch at 1656 cm⁻¹, which aligns with these predictions. mdpi.com

Table 4: Expected Principal Infrared (IR) Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Sharp, Strong |

| C=O Stretch | Amide I | 1650 - 1680 | Strong |

| N-H Bend / C-N Stretch | Amide II | 1510 - 1550 | Medium-Strong |

X-ray Crystallography of this compound and Related Analogues

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure for the title compound is not available in the searched literature, analysis of close analogues allows for a robust prediction of its structural features.

The crystal structure of N-(4-Cyanophenyl)-2,6-difluorobenzamide, an isomer, reveals that the two aromatic rings are nearly coplanar, with a small dihedral angle of 5.58(5)° between them. nih.gov The amide plane is twisted with respect to both rings. nih.gov Similarly, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are almost perfectly coplanar (interplanar angle of 0.7(2)°), with the central amide group twisted out of this plane. mdpi.com

Table 5: Crystallographic Data for a Closely Related Analogue

| Parameter | N-(4-Cyanophenyl)-2,6-difluorobenzamide nih.gov |

|---|---|

| Formula | C₁₄H₈F₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Ring 1 / Ring 2) | 5.58 (5)° |

| Dihedral Angle (Amide / Ring 1) | 32.89 (12)° |

| Dihedral Angle (Amide / Ring 2) | 28.12 (12)° |

| Key Hydrogen Bonds | N—H⋯O, C—H⋯F |

Elucidation of Solid-State Molecular Conformation

The solid-state conformation of benzanilides is largely defined by the relative orientations of the two aromatic rings and the central amide bridge. In analogous structures, the amide group itself is typically planar or nearly planar. For instance, in the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group plane is twisted with respect to the two aromatic rings. mdpi.commdpi.com

An important intramolecular feature observed in structures containing the N-(2,4-difluorophenyl) group is the potential for an intramolecular hydrogen bond or contact between the amide proton (N-H) and the ortho-fluorine atom on the same ring. mdpi.com In N-(2,4-difluorophenyl)-2-fluorobenzamide, this interaction is noted, influencing the orientation of the amide group. mdpi.com

Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are the principal interactions governing the crystal packing of benzamide derivatives. The classic N−H···O hydrogen bond, formed between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule, is a dominant and recurring motif.

In the crystal structure of N-(4-cyanophenyl)-2,6-difluorobenzamide, molecules are linked by N−H···O hydrogen bonds, forming chains. nih.gov Similarly, in N-(2,4-difluorophenyl)-2-fluorobenzamide, a primary amide-amide interaction (N1⋯O1) links molecules into one-dimensional chains. mdpi.com

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1N1···O1 | 0.863(15) | 2.107(15) | 2.9029(12) | 153.3(14) |

| C12—H12···F1 | 0.940(16) | 2.473(16) | 3.4066(14) | 172.4(13) |

Determination of Dihedral Angles and Planarity

The planarity of the molecule is determined by the dihedral angles between its constituent parts. The key parameters are the angles between the central amide plane and the two flanking aromatic rings.

In N-(4-cyanophenyl)-2,6-difluorobenzamide, the amide plane is significantly twisted out of the plane of both benzene (B151609) rings, with inclination angles of 32.89(12)° and 28.12(12)°, respectively. nih.gov A similar non-coplanar arrangement is observed in N-(2,4-difluorophenyl)-2-fluorobenzamide, where the amide group plane is oriented at 23.04(18)° and 23.69(17)° from the two aromatic rings. mdpi.com This twisted conformation is a common feature in benzanilides and is a result of minimizing steric hindrance between the atoms of the amide bridge and the ortho-substituents on the rings. The amide moiety itself, however, remains largely planar, as indicated by the C7–O1–N1–H1N1 torsion angle of -1.4(18)° in N-(4-cyanophenyl)-2,6-difluorobenzamide. nih.gov

| Compound Name | Angle with Ring 1 (°) | Angle with Ring 2 (°) | Reference |

|---|---|---|---|

| N-(4-Cyanophenyl)-2,6-difluorobenzamide | 32.89(12) | 28.12(12) | nih.gov |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 23.04(18) | 23.69(17) | mdpi.com |

| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 23.17(18) | 23.44(17) | mdpi.com |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular geometry, electronic structure, and reactivity. However, specific studies applying these methods to 4-cyano-N-(2,4-difluorophenyl)benzamide have not been identified in the current body of scientific literature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to optimize molecular geometries, determine electronic properties such as dipole moments and polarizabilities, and analyze chemical reactivity. Despite its widespread use, dedicated DFT studies detailing the optimized geometry and electronic characteristics of this compound are not available in published research. Such a study would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule, yielding precise bond lengths, bond angles, and dihedral angles.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. These methods are foundational for obtaining reliable molecular structures and energies. A literature search indicates that no specific ab initio calculations have been published for this compound to date.

Computational methods are essential for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. The cyano (-C≡N) stretching frequency, typically found in the 2200-2280 cm⁻¹ region, is a particularly distinct feature in IR and Raman spectroscopy. rasayanjournal.co.inresearchgate.net Theoretical calculations, usually at the DFT level, can predict the vibrational frequencies and intensities of all normal modes of a molecule. This information is invaluable for assigning experimental spectral bands to specific molecular motions. For this compound, however, no computational studies predicting its vibrational spectra have been published.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net A small energy gap generally implies high chemical reactivity. While FMO analysis is a standard component of computational studies, there is no published research detailing the HOMO-LUMO energies or their spatial distribution for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. No specific MEP mapping studies for this compound are currently available in the scientific literature.

Most non-rigid molecules can exist in multiple conformations corresponding to energy minima on their potential energy surface. Conformational analysis involves identifying the stable conformers and determining their relative energies to understand the molecule's flexibility and preferred shapes. This is often achieved by systematically rotating single bonds and calculating the energy at each step. There are no published computational studies on the conformational stability or the broader energetic landscape of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations have been instrumental in evaluating the stability of the ligand-protein complex and observing the dynamic changes in its conformation when bound to a target receptor.

The stability of a ligand-protein complex is a critical indicator of binding affinity and the potential efficacy of a drug candidate. MD simulations assess this stability by monitoring key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms over the simulation period. nih.gov

The RMSF plot provides further detail by highlighting the flexibility of individual amino acid residues. Regions of the protein that interact directly with the ligand are expected to show reduced fluctuation, indicating a stable interaction. The table below summarizes typical parameters and observations from an MD simulation used to assess complex stability.

| Metric | Description | Indication of Stability |

| RMSD (Protein) | Measures the average deviation of protein backbone atoms from a reference structure over time. | A plateauing curve after an initial increase, typically below 3 Å. |

| RMSD (Ligand) | Measures the average deviation of the ligand's heavy atoms relative to the protein's binding site. | A stable, low value indicating the ligand remains in the binding pocket. |

| RMSF (Residue) | Measures the fluctuation of individual amino acid residues around their average positions. | Lower fluctuation values for residues in the binding pocket, indicating stable contact with the ligand. |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over time. | A consistent number of hydrogen bonds throughout the simulation. |

This interactive table summarizes key metrics in MD simulations for assessing ligand-protein complex stability.

MD simulations also reveal the dynamic conformational changes that occur within the receptor-ligand system. These simulations provide a view of how the ligand and protein adapt to each other upon binding, a concept known as "induced fit." For this compound, the simulation would illustrate how the flexible bonds of the molecule allow it to adopt an optimal conformation within the binding pocket.

Analysis of the simulation trajectory can show movements in specific domains or loops of the protein that may be critical for its function and how the ligand stabilizes a particular active or inactive conformation. For instance, studies on similar inhibitors have shown that the binding of the ligand can induce subtle shifts in the positions of key amino acid side chains, leading to a more tightly bound complex. nih.gov These dynamic rearrangements are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is essential for understanding the specific interactions that anchor the ligand in the protein's active site.

For this compound, molecular docking studies are used to predict its binding mode within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the binding site. scialert.net The resulting top-ranked poses provide a static picture of the most likely binding orientation.

The interaction profile reveals the nature of the forces stabilizing the complex. For this compound, the profile would typically include:

Hydrophobic interactions: The difluorophenyl and benzamide (B126) rings are expected to engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov

Hydrogen bonds: The amide linker and the cyano group are potential hydrogen bond acceptors or donors.

Pi-pi stacking: The aromatic rings can form favorable pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. semanticscholar.org

Detailed analysis of the docked pose of this compound reveals specific interactions with amino acid residues. The central amide group is a key interaction point, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. nih.gov

The 4-cyano group on the benzamide ring is a strong hydrogen bond acceptor and can form critical interactions with donor residues in the active site. The 2,4-difluorophenyl moiety contributes to binding through hydrophobic interactions. Furthermore, the fluorine atoms can participate in weaker interactions, such as halogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. mdpi.com The table below details the potential interactions between the functional groups of the compound and protein residues.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| 4-Cyano Group | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Asparagine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Main-chain Carbonyls |

| Amide Carbonyl | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Asparagine, Main-chain N-H |

| 2,4-Difluorophenyl Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine |

| Benzamide Ring | Hydrophobic, π-π Stacking | Alanine, Proline, Phenylalanine, Tryptophan |

| Fluorine Atoms | Halogen Bond / Dipole-Dipole | Electron-rich atoms (e.g., backbone carbonyls) |

This interactive table outlines the predicted molecular interactions between this compound and amino acid residues.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. These studies systematically modify the chemical structure of a molecule to understand how these changes affect its biological activity. ontosight.ai

For this compound, SAR studies would involve synthesizing and testing a series of analogs to probe the importance of each structural component. researchgate.net For example, modifying the position or number of fluorine atoms on the phenyl ring could reveal insights into the optimal substitution pattern for potency and selectivity. Similarly, replacing the cyano group with other electron-withdrawing groups could determine the electronic and steric requirements at that position. researchgate.net

QSAR models take this a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds. A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity. nih.gov This information provides a roadmap for designing more effective inhibitors.

The following table presents a hypothetical SAR summary for analogs of this compound, based on common findings in benzamide inhibitor development.

| Modification Site | Substituent | Effect on Activity | Rationale |

| Benzamide Ring | Replacement of 4-cyano with 4-nitro | Decrease | The cyano group may be optimal for hydrogen bonding in a specific pocket. |

| Benzamide Ring | Replacement of 4-cyano with 4-methoxy | Significant Decrease | An electron-donating group is unfavorable compared to an electron-withdrawing group. |

| Phenyl Ring | Removal of fluorine atoms (unsubstituted phenyl) | Decrease | Fluorine atoms enhance binding affinity through specific interactions and improve metabolic stability. |

| Phenyl Ring | Shifting fluorine to 3,5-difluoro | Moderate Decrease | The 2,4-substitution pattern is optimal for fitting into the hydrophobic pocket. |

| Amide Linker | Inversion of amide (retro-amide) | Significant Decrease | The specific orientation of the H-bond donor and acceptor is critical for binding. |

This interactive table illustrates potential structure-activity relationships for analogs of this compound.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques employed in drug discovery to identify novel bioactive compounds. These methods are particularly relevant for exploring the potential therapeutic applications of scaffolds such as this compound.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For benzamide derivatives, these models typically include key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. tandfonline.comnih.gov For instance, a study on three-substituted benzamide derivatives as potential inhibitors of the filamentous temperature sensitive protein Z (FtsZ), a crucial bacterial cell division protein, led to the development of a five-featured pharmacophore model. This model comprised one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.comnih.gov The cyano group and the amide moiety of this compound could serve as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. The difluorophenyl and cyanophenyl rings provide aromatic and potentially hydrophobic features.

Once a robust pharmacophore model is established and validated, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. This approach rapidly filters databases containing millions of compounds to identify those that match the pharmacophore and are therefore more likely to be active. nih.gov This methodology has been successfully applied to various classes of benzamides to discover novel inhibitors for targets like Rho-associated kinase-1 (ROCK1) and glucokinase. nih.govtandfonline.comnih.gov For example, a virtual screening campaign based on a pharmacophore model for benzamide-based glucokinase activators led to the identification of a hit compound from the ZINC database with a high docking score. nih.gov

The general workflow for such an investigation involving a compound like this compound would involve:

Target Identification: Determining a relevant biological target for which the compound might show activity.

Pharmacophore Model Generation: Using a set of known active ligands for the target to generate a 3D pharmacophore model.

Virtual Screening: Screening large chemical databases (e.g., ZINC, Enamine REAL) to find molecules that fit the pharmacophore model. nih.govacs.org

Docking and Scoring: Subjecting the hits from virtual screening to molecular docking simulations to predict their binding mode and affinity for the target.

Hit Selection: Selecting the most promising candidates for subsequent experimental validation based on their fit, docking score, and other computational metrics. tandfonline.comnih.gov

This in silico approach accelerates the initial phases of drug discovery by prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources.

In Silico ADMET Predictions and Drug Similarity Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and drug similarity analyses are crucial components of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and safety profile. mdpi.com For this compound, these computational tools can predict its viability as a drug candidate.

Drug-Likeness Analysis: Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most common. These rules establish thresholds for molecular properties to ensure reasonable aqueous solubility and intestinal permeability.

| Property | Lipinski's Rule of Five | Predicted Value for this compound |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | ~272.23 g/mol |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Calculated values typically fall within the acceptable range for similar compounds. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 (from the amide group) |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 (from the cyano nitrogen, amide oxygen, and two fluorine atoms) |

Based on these fundamental properties, this compound would likely adhere to Lipinski's rules, indicating good potential for oral bioavailability. Other metrics like the Ghose filter, Veber's rules, and Egan's rules also provide insights into drug-like characteristics. mdpi.com

ADMET Predictions: Computational models can predict various pharmacokinetic and toxicological parameters. For N-phenylbenzamide derivatives, studies have shown that in silico tools can effectively forecast properties such as intestinal absorption, blood-brain barrier (BBB) permeability, metabolism by cytochrome P450 (CYP) enzymes, and potential toxicities. mdpi.comresearchgate.net

Below is a table summarizing typical ADMET parameters that would be evaluated for this compound, with representative predictions based on studies of similar compounds.

| Parameter | Description | Typical Predicted Outcome for Benzamide Derivatives |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed through the gut. | Generally predicted to be high (>80%). mdpi.com |

| Caco-2 Permeability | In vitro model for intestinal permeability. | Variable, but often moderate to good. researchgate.net |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system. | Often predicted to be BBB permeable, depending on specific substitutions. mdpi.com |

| Metabolism | ||

| CYP2D6/CYP3A4 Inhibition | Potential to inhibit major drug-metabolizing enzymes. | Frequently predicted to be non-inhibitors. mdpi.comresearchgate.net |

| Excretion | ||

| Total Clearance | Rate of drug removal from the body. | Predicted as a log value (log mL/min/kg). researchgate.net |

| Toxicity | ||

| AMES Mutagenicity | Potential to cause DNA mutations. | Generally predicted to be non-mutagenic. mdpi.comresearchgate.net |

| Hepatotoxicity | Potential to cause liver damage. | Some benzamide derivatives may show a risk of hepatotoxicity. mdpi.comjonuns.com |

| hERG Inhibition | Potential for cardiac toxicity. | Often predicted to be non-inhibitors. mdpi.com |

These in silico predictions are invaluable for identifying potential liabilities early in the drug development process. For this compound, such analyses would guide further experimental studies by highlighting its drug-like potential and flagging any ADMET properties that may need optimization.

Molecular Mechanisms of Action and Biological Target Research

Investigation of Receptor Binding Affinities and Modulatory Effects

Research into 4-cyano-N-(2,4-difluorophenyl)benzamide has centered on its interaction with the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a critical component in synaptic plasticity and neurotransmission.

Specific Ligand–Receptor Interactions Governing Binding

The binding of N-aryl benzamide (B126) NAMs to the mGlu5 receptor occurs within a common allosteric site located in the seven-transmembrane (TM) domain. nih.govnih.gov This binding pocket is characterized by its interaction with several key amino acid residues that stabilize the ligand-receptor complex. Through computational modeling and site-directed mutagenesis, studies have identified a consistent set of residues crucial for the affinity of diverse mGlu5 allosteric modulators. nih.gov

The binding is achieved through a combination of interactions, including hydrogen bonds, hydrophobic interactions, and π–π stacking. nih.govmdpi.com For the aryl benzamide class, the molecule typically adopts an "arc" conformation within the binding site. nih.govmdpi.com This conformation is anchored by hydrogen bonds with residues such as Ser969 and Tyr659, and a π–π stacking interaction between one of the compound's aromatic rings and the residue Trp945. nih.govmdpi.com The binding cavity itself is described as a nearly closed space, shaped like a "bone" with two sub-pockets. nih.gov

Interactive Table: Key Amino Acid Residues in the mGlu5 Allosteric Binding Site for N-Aryl Benzamides

Below is an interactive table summarizing the key residues and their roles in binding. You can sort the table by clicking on the headers.

| Residue | Location | Interaction Type | Role in Binding |

| Pro654/Pro655 | TM3 | Affinity Determinant | Contributes to the overall shape of the binding pocket. nih.govnih.gov |

| Tyr658/Tyr659 | TM3 | H-Bond/Affinity | Forms hydrogen bonds, anchoring the ligand. nih.govmdpi.com |

| Trp784 | TM6 | Cooperativity/Affinity | Key determinant for negative cooperativity. nih.gov |

| Asn907 | TM7 | H-Bond | Forms hydrogen bonds with electronegative atoms on the ligand. nih.govmdpi.com |

| Trp945 | TM7 | π–π Stacking | Stabilizes the ligand's aromatic rings. nih.govmdpi.com |

| Ser969 | TM7 | H-Bond | Forms crucial hydrogen bonds with the ligand's amide group. nih.govmdpi.com |

| Ala809 | TM7 | Affinity Determinant | Contributes to the hydrophobic character of the pocket. nih.gov |

Role of the Cyano Group in Receptor Potency and Interaction

The cyano (-C≡N) group is a critical structural feature for the potency of many N-aryl benzamide and related mGlu5 NAMs. researchgate.net Structure-activity relationship (SAR) studies on similar scaffolds have demonstrated that the inclusion of a cyano group, often in conjunction with fluorine atoms, strongly contributes to the antagonistic activity. researchgate.net This combination is sometimes referred to as a "privileged chemotype" for mGlu5 NAMs. researchgate.net

The cyano group's strong electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor are key to its function. While the exact interactions can vary depending on the ligand's orientation, modeling studies suggest the cyano group can form hydrogen bonds with residues within the allosteric pocket. nih.gov For instance, in related cyanopyrimidine NAMs, the cyano group is predicted to be capable of interacting with residues such as Thr780. researchgate.net This interaction helps to properly orient the molecule within the binding site and enhance its affinity and negative modulatory effect on the receptor. nih.govresearchgate.net

Enzyme Inhibition Kinetics and Selectivity Profiling

While the primary pharmacological activity of this compound is centered on the mGlu5 receptor, understanding its potential effects on other biological targets, such as enzymes, is crucial for a complete characterization.

Studies on Protein Kinase Modulation and Pathways

Based on the available scientific literature, there is limited specific information detailing the direct modulation of protein kinase pathways by this compound or other closely related N-aryl benzamide mGlu5 NAMs. The research focus has been predominantly on its high-affinity and selective action at the mGlu5 receptor. This suggests that significant off-target activity on major protein kinase families may not be a primary characteristic of this compound class, though further broad-panel screening would be required for definitive confirmation.

Exploration of Other Enzyme Targets

The selectivity profile of N-aryl benzamide mGlu5 modulators appears to be highly specific to the mGlu5 receptor. Extensive screening for activity at other related receptors, such as other mGlu subtypes, has generally shown a high degree of selectivity for mGlu5. nih.gov Comprehensive studies detailing the inhibition kinetics and selectivity against a broad panel of enzymes for this compound are not widely reported in the reviewed literature. The current body of research prioritizes its mechanism as a selective allosteric modulator of a specific neurotransmitter receptor rather than as a broad-spectrum enzyme inhibitor.

Modulation of Cellular Signaling Pathways

Information regarding the ability of this compound to modulate cellular signaling pathways is not available in the current body of scientific literature. Research has not yet detailed its specific interactions with cellular components or the subsequent biological effects.

There is no published research specifically investigating the impact of this compound on the proteins ZNF207, BUB3, or BUB1. To provide context, the general functions of these proteins are outlined below.

ZNF207 (Zinc Finger Protein 207): This protein is involved in crucial cellular processes, including the regulation of embryonic stem cell self-renewal and pluripotency. researchgate.netnih.gov It has been shown to partner with master pluripotency transcription factors to control the genetic programs for self-renewal and the commitment of cells to specific lineages. researchgate.net ZNF207 is also implicated in chromosome alignment during cell division through its association with microtubules and its interaction with BUB3. nih.gov

BUB3 (Budding Uninhibited by Benzimidazoles 3): As a key component of the Spindle Assembly Checkpoint (SAC), BUB3 plays a critical role in ensuring the accurate segregation of chromosomes during mitosis. wikipedia.orgnih.gov The SAC prevents the premature initiation of anaphase until all chromosomes are correctly attached to the mitotic spindle. wikipedia.org BUB3 forms complexes with other proteins, such as BUB1 and BUBR1, to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of mitotic progression. wikipedia.orgnih.gov

BUB1 (Budding Uninhibited by Benzimidazoles 1): BUB1 is a serine/threonine kinase that is also central to the spindle assembly checkpoint and proper chromosome alignment. nih.govpatsnap.com The kinase activity of BUB1 is important for the recruitment of other checkpoint proteins to the kinetochores (the protein structures on chromosomes where spindle fibers attach). researchgate.net Inhibition of BUB1's kinase function is an area of interest in cancer research, as it can sensitize cancer cells to other therapeutic agents. elifesciences.orguniversiteitleiden.nl

High-Throughput Screening for Activity Against Disease Targets

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. drugtargetreview.com This method is widely used to identify "hits" or "leads" from compound libraries that can modulate the function of a specific biological target, often an enzyme or a receptor. drugtargetreview.comnih.gov

There are no publicly available records indicating that this compound has been included in high-throughput screening campaigns or that its activity against any specific disease targets has been assessed using this methodology. The process of HTS allows for the efficient screening of libraries containing thousands to millions of compounds, making it a cornerstone of modern drug discovery. drugtargetreview.comresearchgate.netnih.gov

Advanced Research Applications and Future Directions

Role of 4-cyano-N-(2,4-difluorophenyl)benzamide in Early Drug Discovery Efforts

While specific early drug discovery efforts centered exclusively on this compound are not extensively detailed in publicly available literature, the broader class of benzamides, and particularly those with cyano and fluoro substitutions, have been a fertile ground for identifying novel therapeutic agents. The benzamide (B126) moiety is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The inclusion of a cyano group can enhance binding affinity and modulate electronic properties, while the difluorophenyl group can improve metabolic stability and membrane permeability. nih.govnih.gov

For instance, N-phenylbenzamide derivatives have been investigated as potential anticancer agents. nih.gov The presence of specific substitutions on the phenyl rings plays a crucial role in their cytotoxic activity. Similarly, other benzamide derivatives have been explored for their activity as PI3Kδ inhibitors, demonstrating the versatility of this chemical scaffold in targeting enzymes implicated in cancer and inflammatory diseases.

The general approach in early drug discovery involving such compounds often begins with high-throughput screening of a library of diverse benzamide derivatives against a specific biological target or in a phenotypic screen. Hits from these screens, which could include compounds structurally related to this compound, would then be subjected to further investigation to establish a preliminary structure-activity relationship (SAR).

Scaffold Optimization and Derivatization for Enhanced Biological Activity

The optimization of a lead compound like this compound is a critical step in the drug development process. This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. For the benzamide scaffold, several derivatization strategies can be employed.

One common approach is to explore different substitution patterns on both the benzoyl and the aniline (B41778) rings. For example, in a series of N-substituted aminobenzamide derivatives targeting the dipeptidyl peptidase-IV (DPP-IV) enzyme, variations in the substituents on the benzamide scaffold led to compounds with improved in vitro activity. dovepress.com Another strategy involves modifying the linker between the two aromatic rings. The amide bond in this compound provides a rigid linkage, but replacing it with other functional groups could lead to novel conformations and interactions with the target protein. nih.gov

Table 1: Examples of Scaffold Modifications in Benzamide Derivatives and Their Impact on Biological Activity

| Original Scaffold Feature | Modification | Resulting Change in Biological Activity | Therapeutic Target/Area |

| Benzamide | Introduction of an imidazole (B134444) group | Enhanced anticancer activity | Cancer |

| N-phenylbenzamide | Substitution on the aniline ring | Modulation of anti-EV 71 activity | Antiviral |

| Aminobenzamide | N-substitution with various groups | Improved DPP-IV inhibition | Diabetes |

| 4-phenylquinazoline | Addition of a 6-benzamide group | Novel PI3Kδ inhibitory activity | Cancer |

This table is for illustrative purposes and shows examples from related benzamide compounds, not specifically this compound.

Integration of Multi-Omics Data in Biological Target Identification

Identifying the specific biological target of a compound discovered through phenotypic screening is a significant challenge in modern drug discovery. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, has emerged as a powerful strategy for target deconvolution. nih.govnih.gov This approach provides a holistic view of the cellular response to a compound, enabling researchers to pinpoint the molecular pathways and specific proteins that are perturbed.

For a compound like this compound, a typical multi-omics workflow for target identification would involve treating a relevant cell line with the compound and then collecting data across different omic levels. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomic analysis (e.g., mass spectrometry-based proteomics) can identify alterations in protein abundance or post-translational modifications. nih.gov

By integrating these datasets, researchers can identify pathways that are significantly affected by the compound. For example, if the compound induces changes in the expression of genes and proteins involved in a specific signaling pathway, it is likely that a component of that pathway is the direct target. researchgate.net Computational tools and bioinformatics are essential for analyzing and integrating these large datasets to generate testable hypotheses about the compound's mechanism of action. frontiersin.org Further validation experiments, such as in vitro binding assays with purified proteins, are then necessary to confirm the direct target.

Development of Novel Analytical Methodologies for Characterization

The characterization of a novel chemical entity like this compound relies on a suite of well-established analytical techniques. These methods are crucial for confirming the structure, purity, and other physicochemical properties of the compound. Standard analytical techniques for the characterization of N-arylbenzamides include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure by providing information about the connectivity of atoms. For fluorinated compounds, ¹⁹F NMR is also a powerful tool for confirming the presence and environment of the fluorine atoms.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amide and cyano groups.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule. nih.gov

While these are standard methods, the development of novel analytical methodologies often focuses on improving sensitivity, resolution, and throughput, particularly for analyzing complex biological samples. For instance, advanced liquid chromatography-mass spectrometry (LC-MS) techniques are continuously being developed for the sensitive detection and quantification of drug candidates and their metabolites in biological matrices.

Application of Bioisosterism in Design of Benzamide Derivatives

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.gov This approach is widely used to optimize the properties of lead compounds, such as enhancing potency, improving selectivity, and reducing toxicity. numberanalytics.com In the context of this compound, bioisosterism can be applied to several parts of the molecule.

For example, the cyano group (-C≡N) can be replaced with other electron-withdrawing groups that have a similar size and electronic profile, such as a nitro group (-NO₂) or a trifluoromethyl group (-CF₃). These changes can subtly alter the electronic properties and hydrogen bonding potential of the molecule, potentially leading to improved interactions with the biological target.

The fluorine atoms on the phenyl ring are also amenable to bioisosteric replacement. While fluorine itself is often considered a bioisostere of hydrogen, its high electronegativity and ability to form strong bonds with carbon can significantly impact a molecule's properties. tandfonline.com Replacing one or both fluorine atoms with other halogens (e.g., chlorine) or small functional groups (e.g., a methyl group) can be explored to fine-tune the lipophilicity and metabolic stability of the compound. princeton.edusci-hub.se

The amide linker itself can also be a target for bioisosteric replacement. Non-classical bioisosteres of the amide bond, such as a 1,2,3-triazole ring, have been successfully employed in medicinal chemistry to create peptidomimetics with improved stability and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What is the molecular structure of 4-cyano-N-(2,4-difluorophenyl)benzamide, and how is it validated experimentally?

- Answer : The compound has a molecular formula of C₁₄H₉F₂N₂O (IUPAC name: this compound), with a molecular weight of 240.2325 g/mol . Structural validation involves techniques like single-crystal X-ray diffraction (SC-XRD) to confirm bond angles, torsion angles, and spatial arrangement. For example, related benzamide derivatives have been resolved using SC-XRD with orthorhombic crystal systems (space group P212121) and refined to R-factors < 0.05 . Additional characterization includes NMR (¹H/¹³C) to confirm proton environments and mass spectrometry (MS) for molecular ion verification.

Q. What synthetic routes are commonly employed for aryl-substituted benzamide derivatives like this compound?

- Answer : A typical approach involves amide coupling between a benzoic acid derivative (e.g., 4-cyanobenzoic acid) and an aniline (e.g., 2,4-difluoroaniline) using coupling agents like EDCI/HOBt or DCC. Alternative methods include Ullmann condensation for aryl halide intermediates or microwave-assisted synthesis to accelerate reaction rates . Post-synthesis purification often employs column chromatography or recrystallization, with purity assessed via HPLC (>95%) .

Q. How can spectroscopic techniques distinguish the cyano and fluorophenyl groups in this compound?

- Answer :

- FT-IR : The cyano group (C≡N) exhibits a sharp stretch at ~2220 cm⁻¹ , while the amide carbonyl (C=O) appears at ~1680 cm⁻¹ .

- ¹H NMR : Fluorine substituents on the phenyl ring induce deshielding and splitting patterns (e.g., doublets for ortho/meta fluorine atoms).

- ¹⁹F NMR : Distinct signals for the 2- and 4-fluorine atoms appear in the range of -110 to -120 ppm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict charge transfer behavior and electrophilic/nucleophilic sites. Hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 method) improve accuracy for thermochemical properties like bond dissociation energies, achieving <3 kcal/mol deviation from experimental data . Solvent effects are modeled using PCM or COSMO, while MEP maps visualize electrostatic potential gradients .

Q. What mechanistic insights explain discrepancies in reported biological activities of fluorinated benzamides?

- Answer : Variations in fluorine substitution patterns (e.g., 2,4-difluoro vs. monofluoro) alter steric/electronic interactions with biological targets. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability , while ortho-fluorine atoms may hinder binding to enzymes like PPTases in bacterial pathways . Contradictory activity data can arise from assay conditions (e.g., pH, solvent) or impurities; orthogonal assays (e.g., SPR, ITC) validate target engagement .

Q. How do crystallographic data resolve contradictions between computational and experimental molecular geometries?

- Answer : SC-XRD provides experimental bond lengths/angles (e.g., C-F: ~1.35 Å, C≡N: ~1.15 Å), which are compared to DFT-optimized geometries. Discrepancies >0.05 Å may indicate limitations in basis sets (e.g., missing polarization/diffusion functions). For example, a study on a fluorobenzamide analog showed a 0.02 Å deviation in amide bond lengths between XRD and B3LYP/6-31G* calculations, attributed to crystal packing effects .

Q. What strategies mitigate analytical inconsistencies in molecular weight determination across sources?

- Answer : Discrepancies (e.g., 240.237 vs. 240.2325 g/mol) arise from isotopic variations or calibration errors. High-resolution mass spectrometry (HRMS) with <1 ppm accuracy resolves ambiguities. Cross-validation using elemental analysis (C, H, N) ensures stoichiometric consistency . For commercial samples, independent synthesis and characterization are recommended to exclude batch-specific impurities .

Methodological Tables

| Property | Experimental Value | Computational (DFT) | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 240.2325 | 240.233 (B3LYP) | |

| C≡N Bond Length (Å) | 1.15 (XRD) | 1.14 (B3LYP/6-311+G(d,p)) | |

| HOMO-LUMO Gap (eV) | - | 4.2 (B3LYP) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.